3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h7H,1-5H2,(H,11,12) |
InChI Key |
PFRGRUSVZUAMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
This method utilizes 3-dichloroacetone as the starting material, which undergoes a ketol reaction with ethylene glycol to form a cyclic ketal intermediate. This intermediate then reacts with dialkyl malonates (methyl, ethyl, or diisopropyl malonate) to form a cyclobutane ring system. The final step involves hydrolysis under strong acidic conditions to yield the target 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid.
Detailed Reaction Steps
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 2,2-dichloromethyl-1,3-dioxolane (ketal) | React 3-dichloroacetone with ethylene glycol in toluene, reflux at 100 °C, with p-methylbenzenesulfonic acid catalyst; water removal by azeotropic distillation for 6 hours | Yields crude ketal intermediate |
| 2 | Cyclization with dialkyl malonate esters (methyl, ethyl, diisopropyl) | Mix ketal with dialkyl malonate (mass ratio ~1:1), stir under mild conditions | Forms cyclobutane dicarboxylate esters |
| 3 | Hydrolysis and ring closure | Reflux with 20-25% hydrochloric acid solution at 100 °C for 45-55 hours | Yields 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid as solid after extraction and crystallization |
Yields and Purity
- Yields vary depending on the ester used:
- Diisopropyl malonate ester hydrolysis yields up to 92.1% .
- Ethyl malonate ester yields around 72.8% .
- Methyl malonate ester yields approximately 49.1% .
- The product is obtained as a weak yellow solid after crystallization.
- Reaction conditions are mild and scalable, with routine operations and commercially available raw materials reducing costs and environmental impact.
Advantages
- Avoids expensive or hazardous raw materials.
- Mild reaction conditions with simple equipment.
- High potential for industrial scale-up.
- Environmentally benign due to avoidance of harsh reagents.
Method B: Synthesis via 1,3-Dibromoacetone and Malononitrile (Patent CN103232340A)
Synthetic Route Summary
This method involves a three-step reaction sequence starting from acetone , bromine , and malononitrile . The process employs ethanol, dimethylformamide (DMF), and water as solvents, with sodium iodide as an activator and tetrabutylammonium bromide as a phase-transfer catalyst. The final product is 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid with high purity.
Detailed Reaction Steps
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1,3-dibromoacetone | React acetone and bromine in ethanol solvent at room temperature for 10-16 hours | Removal of ethanol, acetone, and hydrogen bromide by distillation |
| 2 | Formation of 3,3-dicyano cyclobutanone intermediate | React 1,3-dibromoacetone with malononitrile in DMF solvent, with sodium iodide and tetrabutylammonium bromide, under alkaline conditions (wormwood salt) at 60-90 °C for 16-24 hours | Phase-transfer catalysis facilitates reaction |
| 3 | Hydrolysis and purification | Work-up includes solvent removal, aqueous washing, toluene extraction, drying, and recrystallization | Final product purity confirmed by NMR, mass spectrometry, and gas chromatography |
Yields and Purity
- Product yield ranges from 52% to 68% .
- Purity is high, between 99% and 99.2% .
- The process avoids highly toxic reagents such as osmium tetroxide and propadiene, enhancing safety.
- Solvents like ethanol, DMF, and toluene are recyclable, reducing environmental impact.
Advantages
- Simple synthetic route with short production cycle.
- Low synthesis cost.
- Safer and more environmentally friendly than older methods.
- Good industrial production potential due to high purity and acceptable yields.
Comparative Summary of Preparation Methods
| Aspect | Method A (Ketol + Malonate Route) | Method B (Halogenated + Phase Transfer) |
|---|---|---|
| Starting Materials | 3-Dichloroacetone, ethylene glycol, dialkyl malonates | Acetone, bromine, malononitrile |
| Key Reactions | Ketal formation, cyclization, acidic hydrolysis | Bromination, nucleophilic substitution, hydrolysis |
| Catalysts | p-Methylbenzenesulfonic acid (acid catalyst) | Sodium iodide (activator), tetrabutylammonium bromide (phase-transfer catalyst) |
| Solvents | Toluene, hydrochloric acid solution | Ethanol, DMF, water, toluene |
| Reaction Conditions | Reflux at 100 °C, 45-55 hours hydrolysis | Room temp for bromination, 60-90 °C for substitution, 16-24 hours |
| Yields | Up to 92.1% (diisopropyl malonate) | 52-68% |
| Purity | High, crystallized product | 99-99.2% (confirmed by NMR, GC) |
| Environmental/Safety | Mild, avoids expensive reagents | Avoids toxic reagents, recyclable solvents |
| Industrial Potential | High, scalable | High, safer process |
Detailed Research Outcomes and Analytical Data
- Spectroscopic Confirmation: Both methods confirm the structure of the product using proton nuclear magnetic resonance (H-NMR), mass spectrometry (MS), and melting point analysis.
- Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses confirm high purity (>99%) in Method B.
- Yield Optimization: Method A shows that choice of dialkyl malonate ester significantly affects yield, with bulkier esters (diisopropyl) giving higher yields.
- Environmental Impact: Method B's use of recyclable solvents and avoidance of highly toxic reagents aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan ring or the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including kinase inhibitors and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely based on the specific drug or application being developed.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid but differ in substituents or functional groups:
*Estimated formula based on cyclobutane backbone with substituents. †Calculated using average atomic masses.
Physical and Chemical Properties
- Collision Cross-Section (CCS): The phenyl analog (3-oxo-1-phenylcyclobutane-1-carboxylic acid) exhibits CCS values ranging from 139.6–147.6 Ų for various adducts, suggesting moderate molecular size and polarity . Similar data for the oxolan-2-yl variant is lacking but may differ due to the oxolan group’s hydrogen-bonding capacity.
- Solubility and Reactivity: The carboxylic acid group in the target compound enhances water solubility compared to its ethyl ester analog (Ethyl 3-oxocyclobutanecarboxylate), which is more lipophilic and suited for organic-phase reactions .
Biological Activity
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclobutane ring, an oxo group, and an oxolan substituent. These structural elements contribute to its reactivity and interaction with biological targets.
The biological activity of 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with various enzymes and receptors. The oxo group and carboxylic acid functionality enable it to participate in hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity. For instance, as a substrate or inhibitor in enzymatic reactions, it may influence metabolic pathways crucial for disease progression.
Anti-inflammatory Properties
Preliminary studies indicate that 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid exhibits anti-inflammatory effects. This activity may be linked to its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases.
Antimicrobial Activity
Research has suggested that the compound possesses antimicrobial properties. Its unique structure may enhance its interaction with microbial targets, leading to effective inhibition of pathogen growth. Investigations into its spectrum of activity against various bacterial strains are ongoing.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| In vitro analysis | Demonstrated that 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid significantly reduces inflammation markers in human cell lines. |
| Antimicrobial testing | Showed promising results against Gram-positive bacteria, indicating potential as a new antibiotic agent. |
| Mechanistic studies | Identified that the compound acts by inhibiting specific kinases involved in inflammatory pathways, providing insight into its therapeutic mechanisms. |
Applications in Medicinal Chemistry
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its role as a building block for kinase inhibitors highlights its relevance in cancer therapy development. The compound's ability to modulate enzyme activity positions it as a valuable asset in drug design aimed at various diseases.
Q & A
Q. Challenges :
- Ring Strain : Cyclobutane’s instability requires inert atmospheres and low temperatures during synthesis.
- Steric Hindrance : Bulky oxolan-2-yl group may slow reaction kinetics, necessitating extended reaction times .
Advanced: How does the oxolan-2-yl group influence the compound’s conformational stability and reactivity in nucleophilic additions compared to alkyl or aryl substituents?
Q. Methodological Answer :
- Conformational Analysis : Use density functional theory (DFT) to model the compound’s lowest-energy conformers. Compare with analogs (e.g., 3-Oxo-1-phenylcyclobutane-1-carboxylic acid ). The oxolan-2-yl group introduces torsional strain due to its oxygen’s lone pairs, potentially destabilizing transition states .
- Reactivity Studies : Perform kinetic assays with nucleophiles (e.g., Grignard reagents). The oxolan-2-yl’s electron-donating ether oxygen may polarize the ketone, accelerating nucleophilic attack compared to alkyl groups but slower than electron-withdrawing substituents .
Q. Data Contradictions :
- Conflicting reports on substituent effects (e.g., electron-rich vs. electron-poor groups) require validation via Hammett plots or computational simulations .
Basic: What spectroscopic techniques are most effective for characterizing 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid?
Q. Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (ketone C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₂O₅). Fragmentation patterns should show loss of CO₂ (m/z 44) from the acid group .
Validation : Cross-reference with purity data (HPLC ≥99%, as in ).
Advanced: What are the potential metabolic pathways of this compound in biological systems, and how do its functional groups affect bioavailability?
Q. Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes and analyze via LC-MS/MS. Expected Phase I modifications:
- Bioavailability Studies :
Comparative Data : Analogous cyclobutane carboxylic acids show short half-lives (<2 hr) in plasma, necessitating prodrug strategies .
Basic: How should researchers handle and store 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid to ensure stability?
Q. Methodological Answer :
- Storage Conditions :
- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Confirm via HPLC .
Advanced: What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes)?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or β-lactamases. The oxolan-2-yl group may occupy hydrophobic pockets, while the carboxylic acid chelates metal ions (e.g., Zn²⁺ in metalloenzymes) .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Compare with analogs lacking the oxolan group to isolate substituent effects .
Validation : Pair with surface plasmon resonance (SPR) to measure binding affinity (KD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
